molecular formula C13H21NO2 B3074250 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol CAS No. 1019531-49-7

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol

Cat. No.: B3074250
CAS No.: 1019531-49-7
M. Wt: 223.31 g/mol
InChI Key: QEKUIJRAGCDLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with the molecular formula C13H21NO2 It is a phenolic compound characterized by the presence of an ethoxy group and an aminoalkyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common reaction conditions include

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis to larger reactors. The process is optimized to ensure high yield and purity of the final product. Key considerations in industrial production include:

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form reduced amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution Reagents: Nucleophiles such as halides, thiols, or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoalkyl side chain can interact with receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxyphenol: Lacks the aminoalkyl side chain, resulting in different chemical and biological properties.

    6-{[(2-Methylpropyl)amino]methyl}phenol: Lacks the ethoxy group, leading to variations in reactivity and applications.

    2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness

2-Ethoxy-6-{[(2-methylpropyl)amino]methyl}phenol is unique due to the combination of its ethoxy group and aminoalkyl side chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-6-[(2-methylpropylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-4-16-12-7-5-6-11(13(12)15)9-14-8-10(2)3/h5-7,10,14-15H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKUIJRAGCDLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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